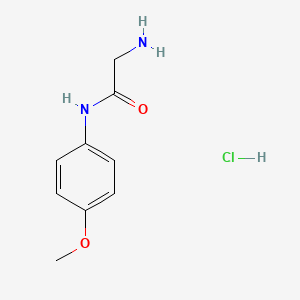

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride

Description

Table 1: Elemental Contributions to Molecular Weight

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 9 | 12.011 | 108.099 |

| H | 13 | 1.008 | 13.104 |

| Cl | 1 | 35.453 | 35.453 |

| N | 2 | 14.007 | 28.014 |

| O | 2 | 15.999 | 31.998 |

| Total | 216.668 |

Properties

IUPAC Name |

2-amino-N-(4-methoxyphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-13-8-4-2-7(3-5-8)11-9(12)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOKSQCFMCMTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672606 | |

| Record name | N-(4-Methoxyphenyl)glycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85622-19-1 | |

| Record name | NSC19455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methoxyphenyl)glycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 2-Amino-N-(4-methoxyphenyl)acetamide Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves:

- Step 1: Formation of N-(4-methoxyphenyl)acetamide by acylation of 4-methoxyaniline with acetyl chloride or acetic anhydride.

- Step 2: Introduction of the amino group at the 2-position of the acetamide side chain, often via amination or substitution reactions.

- Step 3: Conversion of the free base compound into its hydrochloride salt by treatment with hydrochloric acid.

This approach is supported by analogous syntheses of N-(4-methoxyphenyl)acetamide derivatives and their amine-functionalized analogs as intermediates in heterocyclic compound synthesis.

Detailed Synthetic Procedure

Synthesis of N-(4-methoxyphenyl)acetamide

- Reactants: 4-methoxyaniline (1.09 g, 0.01 mol), acetyl chloride (0.78 mL, 0.01 mol)

- Conditions: Reflux for 20-30 minutes

- Work-up: Isolation of product by cooling, filtration, and recrystallization from ethanol

- Yield: Approximately 71% (white solid)

- Characterization: Melting point 165–166 °C, confirmed by TLC and spectral data (1H NMR, IR)

This step is a straightforward acylation reaction yielding the amide intermediate.

Introduction of the 2-Amino Group

While direct amination at the 2-position of the acetamide is less commonly reported, related procedures involve:

- Reaction of N-(4-methoxyphenyl)acetamide derivatives with hydroxylamine hydrochloride under reflux in ethanol to form isoxazole derivatives, indicating the feasibility of amino group introduction adjacent to the amide functionality.

- Alternatively, the amide can be converted into the corresponding amine via reduction or substitution reactions using suitable reagents.

Formation of Hydrochloride Salt

- The free base amide or amino compound is dissolved in an appropriate solvent (e.g., ethanol or ether).

- Saturated hydrochloric acid or gaseous HCl is introduced to form the hydrochloride salt.

- The salt precipitates as a stable crystalline solid, which is filtered and dried.

This salt formation improves compound stability and solubility, which is critical for pharmaceutical applications.

Representative Reaction Scheme

| Step | Reaction | Conditions | Product |

|---|---|---|---|

| 1 | 4-Methoxyaniline + Acetyl chloride → N-(4-methoxyphenyl)acetamide | Reflux 20-30 min | N-(4-methoxyphenyl)acetamide (white solid) |

| 2 | Amination or hydroxylamine treatment (e.g., with NH2OH·HCl) | Reflux in ethanol 6 hrs | Amino-substituted acetamide or isoxazole derivatives |

| 3 | Treatment with HCl | Room temperature or reflux | This compound salt |

Research Findings and Data

Spectroscopic Characterization

- IR Spectroscopy: Characteristic amide NH stretching around 3200–3400 cm⁻¹, carbonyl (C=O) stretching near 1650–1700 cm⁻¹, and methoxy (–OCH3) groups around 1100–1210 cm⁻¹.

- 1H NMR: Signals for aromatic protons (δ 6.9–7.8 ppm), methoxy protons (δ ~3.8 ppm, singlet), amide NH (δ 4.0–5.0 ppm), and amino protons if present.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound and its derivatives.

Yields and Purity

- Yields for the acetamide intermediate typically range from 70% to 80%.

- Hydrochloride salt formation generally yields high purity crystalline solids suitable for further pharmaceutical use.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Observations/Notes |

|---|---|---|

| Starting material | 4-Methoxyaniline | Commercially available, high purity |

| Acylating agent | Acetyl chloride or acetic anhydride | Requires dry conditions |

| Solvent | Ethanol or THF | Ethanol preferred for recrystallization |

| Reaction temperature | Reflux (60-80 °C) | Monitored by TLC for completion |

| Amination reagent | Hydroxylamine hydrochloride or ammonia | Reflux in ethanol, 6 hours |

| Salt formation | HCl (aqueous or gaseous) | Room temperature, precipitate formation |

| Yield | 70–80% (acetamide), variable for amination | Depends on reaction conditions |

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted amides .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride is , with a molecular weight of approximately 230.69 g/mol. The compound features an acetamide group, an amino group, and a methoxy-substituted phenyl moiety, which contribute to its unique chemical behavior and biological activity.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the pharmaceutical industry where it can be a precursor for various drug compounds. The compound's ability to undergo diverse chemical reactions such as oxidation, reduction, and substitution makes it versatile for synthetic pathways .

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties, potentially through modulation of cellular pathways involved in proliferation and apoptosis .

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, which may inhibit or activate their activity, influencing metabolic processes within cells .

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications. Its unique structure allows it to interact with biological targets, making it a candidate for developing new drugs aimed at treating infections or cancer . Ongoing research focuses on elucidating its pharmacological effects and safety profile.

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings:

- Dyes and Pigments Production : The compound is employed in the synthesis of dyes and pigments, leveraging its chemical properties to create vibrant colors for various applications .

- Chemical Manufacturing : Its role as a building block in the production of other chemicals highlights its importance in the chemical industry .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- A study published in a peer-reviewed journal highlighted its antimicrobial efficacy against resistant bacterial strains, suggesting potential use as a novel antibiotic agent .

- Another research article focused on the compound's interaction with cancer cell lines, demonstrating significant inhibition of cell proliferation through specific molecular pathways .

These findings underscore the compound's potential as a valuable resource in both academic research and practical applications.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Substituted Acetamides with Varying Aromatic Substituents

Key Observations :

Neuroactive Acetamide Derivatives

Comparison :

- Unlike FPL 13950, 2-amino-N-(4-methoxyphenyl)acetamide HCl lacks the diarylalkyl structure required for NMDA receptor affinity, suggesting divergent therapeutic applications .

Prodrugs and Water-Soluble Analogs

Compounds such as 2-amino-N-(2-methoxy-5-(3,4,5-trimethoxyphenyl)-7,8-dihydronaphthalen-1-yl)acetamide HCl (compound 38, molecular weight: 456.96 g/mol) demonstrate:

Crystallography and Hydrogen Bonding

- 2-Amino-N-(4-methoxyphenyl)acetamide HCl exhibits C–H···O interactions and classical N–H···O hydrogen bonds, forming chains along the crystallographic axis .

- 3-Chloro-N-(4-methoxyphenyl)propanamide shows similar packing but with additional C–H···O contacts from methylene groups .

Biological Activity

2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride, also known as a methoxy-substituted acetamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial and anticancer effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Chemical Formula : C11H15ClN2O2

- Molecular Weight : 230.69 g/mol

- CAS Number : 27449-35-0

- Structure : The compound features an amino group, an acetamide moiety, and a methoxyphenyl group, which are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biological molecules, while the acetamide group can participate in biochemical reactions that modulate cellular pathways. This interaction profile may lead to the observed antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Various studies have reported significant cytotoxic effects against different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (breast cancer) | 15.5 | Induction of apoptosis |

| A549 (lung cancer) | 12.3 | Cell cycle arrest at G1 phase |

| HepG2 (liver cancer) | 18.7 | Inhibition of proliferation |

Case Studies

- Antitumor Evaluation : A study conducted by Li et al. focused on synthesizing and evaluating a series of N-substituted acetamides, including this compound. The results indicated that the compound effectively inhibited cell growth in MCF7 and A549 cell lines, with IC50 values demonstrating its potency as an anticancer agent .

- Mechanistic Insights : Another investigation explored the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways, leading to programmed cell death .

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-N-(4-methoxyphenyl)acetamide hydrochloride?

A multi-step synthesis approach is commonly employed. For example, ethyl-glycinate amide derivatives can be synthesized via nucleophilic substitution or condensation reactions using reagents like chloroacetamide intermediates. Reaction schemes often involve protecting group strategies to stabilize the amino and methoxyphenyl moieties . Key steps include:

- Step 1 : Activation of the acetamide core via halogenation (e.g., chloroacetamide intermediates).

- Step 2 : Coupling with 4-methoxyaniline under controlled pH (7–8) to minimize hydrolysis.

- Step 3 : Hydrochloride salt formation using HCl in anhydrous ethanol.

Q. How can structural characterization be reliably performed for this compound?

Use a combination of:

- X-ray crystallography : For definitive confirmation of molecular geometry. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

- NMR spectroscopy : - and -NMR to verify substituent positions (e.g., methoxy group at 4-position, acetamide backbone).

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., expected m/z: 216.67 for CHClNO) .

Q. What safety protocols are critical when handling this compound?

Refer to hazard codes from safety data sheets:

Q. What physicochemical properties are essential for experimental design?

Key properties include:

| Property | Value | Reference |

|---|---|---|

| Melting Point | 262°C (decomposes) | |

| Solubility | >61.3 µg/mL in DMSO | |

| Stability | Hygroscopic; store at 2–8°C |

Advanced Research Questions

Q. How can synthesis yield be optimized for scale-up?

Methodological improvements include:

- Catalyst screening : Use Pd/C or Cu(I) catalysts to enhance coupling efficiency .

- Reaction monitoring : Employ HPLC or TLC to track intermediate formation and minimize side products.

- Solvent optimization : Replace polar aprotic solvents (DMF) with ethanol/water mixtures to improve eco-compatibility .

Q. How to resolve contradictions in reported biological activity data?

For example, conflicting anti-cancer activity results across cell lines (e.g., HCT-1 vs. MCF-7):

Q. What computational tools are suitable for studying its interactions with biological targets?

Q. How to design experiments to evaluate its anti-cancer potential?

Follow a tiered approach:

In vitro screening : MTT assay on panels like NCI-60 to identify sensitive cell lines.

Mechanistic assays :

- Apoptosis (Annexin V/PI staining).

- Cell cycle arrest (flow cytometry).

In vivo models : Xenograft studies in mice, dosing at 10–50 mg/kg (oral/i.p.) .

Q. What analytical strategies address purity challenges in HPLC?

Q. How to mitigate instability during long-term storage?

- Lyophilization : Convert to a stable powder form under vacuum.

- Inert packaging : Use argon-filled vials to prevent oxidation.

- Stability testing : Accelerated aging studies (40°C/75% RH) to predict shelf life .

Key Data Contradictions and Resolutions

| Issue | Resolution Strategy | Evidence |

|---|---|---|

| Variable anti-cancer IC | Validate via orthogonal assays (e.g., clonogenic vs. MTT) | |

| Hydrolysis in aqueous buffers | Use phosphate buffers (pH 6.5) instead of Tris |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.